Carboxylate Group Density: Methanetetracarboxylate versus Ethane-1,1,2,2-tetracarboxylate
Methanetetracarboxylic acid tetraethyl ester (C(COO-C₂H₅)₄) and related tetraanions possess a C1 central carbon bearing four carboxylate groups with zero intervening carbon-carbon bonds, yielding the highest possible carboxylate density among tetrahedral tetracarboxylates [1]. In contrast, ethane-1,1,2,2-tetracarboxylate esters (CAS 5464-22-2) feature a C2 bridge that separates carboxylate pairs by a C–C single bond, reducing spatial carboxylate density and altering coordination geometry . For a given metal center, the C1 ligand produces a smaller coordination sphere and distinct symmetry compared to the extended C2 analog, a factor that directly influences metal-organic framework (MOF) pore architecture and crystal packing .
| Evidence Dimension | Carboxylate group spatial density (carboxylate units per carbon in backbone) |
|---|---|
| Target Compound Data | 4 COOH per 1 backbone carbon (C1) |
| Comparator Or Baseline | Ethane-1,1,2,2-tetracarboxylic acid tetramethyl ester: 4 COOH per 2 backbone carbons (C2) |
| Quantified Difference | 2× higher carboxylate density; zero C–C separation between carboxylate-bearing centers |
| Conditions | Molecular formula comparison based on structural data from PubChem and chemical databases |
Why This Matters
Higher spatial carboxylate density and zero C–C separation enable more compact coordination geometries and unique crystal packing arrangements not accessible with C2 or longer-chain tetracarboxylates.
- [1] Wikipedia. Methanetetracarboxylate. View Source
